

# Azvudine Triphosphate (FNC-TP) as a Chain Terminator in Viral DNA Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fnc-TP*

Cat. No.: *B10861875*

[Get Quote](#)

Azvudine, or FNC (2'-deoxy-2'- $\beta$ -fluoro-4'-azidocytidine), is a cytidine analog that has demonstrated potent antiviral activity against retroviruses and some RNA viruses.<sup>[1][2]</sup> Its active form, **FNC-TP**, functions as a chain terminator in viral DNA synthesis, particularly by inhibiting reverse transcriptases.

## Mechanism of Action

FNC is a prodrug that is intracellularly phosphorylated to its active triphosphate form, **FNC-TP**.<sup>[1]</sup> **FNC-TP** competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the nascent DNA chain by viral reverse transcriptases (RTs) and some RNA-dependent RNA polymerases (RdRps).<sup>[1][3]</sup> The incorporation of FNC-TP into the growing nucleic acid strand leads to chain termination. This is because the 4'-azido group on the ribose sugar sterically hinders the formation of a phosphodiester bond with the incoming nucleotide, thereby halting further elongation of the DNA chain.<sup>[1][4][5]</sup>

[Click to download full resolution via product page](#)

Caption: Activation of Azvudine and its role in chain termination.

## Quantitative Data on Polymerase Inhibition

The inhibitory activity of **FNC-TP** has been quantified against several viral polymerases. The efficiency of incorporation and subsequent chain termination varies depending on the specific polymerase.

| Virus                             | Polymerase                            | IC50 (μM) | Selectivity (vs dCTP) | Reference |
|-----------------------------------|---------------------------------------|-----------|-----------------------|-----------|
| HIV-1                             | Reverse Transcriptase (RNA-dependent) | 5.3       | 2.6                   | [3][6]    |
| HIV-1                             | Reverse Transcriptase (DNA-dependent) | 4.6       | 3.2                   | [3][6]    |
| Hepatitis C Virus (HCV)           | RNA-dependent RNA Polymerase          | -         | -                     | [1][2]    |
| Dengue Virus (DENV-2)             | RNA-dependent RNA Polymerase          | -         | -                     | [1][2]    |
| Respiratory Syncytial Virus (RSV) | RNA-dependent RNA Polymerase          | -         | -                     | [1][2]    |
| SARS-CoV-2                        | RNA-dependent RNA Polymerase          | -         | Poor Substrate        | [1][2]    |

Note: More specific Ki, Vmax, and Km values are often determined in specialized studies but are not always available in general literature.

## Experimental Protocols

This assay is used to determine the kinetics of **FNC-TP** incorporation by a viral polymerase.

- Primer-Template Preparation: A primer (e.g., a Cy5-labeled DNA oligonucleotide) is annealed to a template strand (RNA or DNA) designed to allow for the incorporation of a single nucleotide analog opposite a specific base.[3]
- Reaction Mixture: The primer-template complex is incubated with the viral polymerase (e.g., HIV-1 RT), a buffer solution, and varying concentrations of **FNC-TP** or the natural dCTP.[3]
- Reaction and Quenching: The reaction is initiated and allowed to proceed for a specific time, then quenched (e.g., with EDTA).
- Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The bands corresponding to the original primer and the extended product are visualized (e.g., by fluorescence scanning).[3]
- Data Analysis: The fraction of extended primer is plotted against the nucleotide concentration, and the data are fitted to the Michaelis-Menten equation to determine Vmax and Km.[3]



[Click to download full resolution via product page](#)

Caption: Workflow for single-nucleotide incorporation assay.

This assay confirms that the incorporation of FNC-MP results in the cessation of DNA synthesis.

- Primer Extension: A primer-template duplex is incubated with the viral polymerase, a limited concentration of dNTPs, and **FNC-TP** to allow for the incorporation of FNC-MP.
- Addition of Excess dNTPs: After the initial incorporation, a high concentration of all four natural dNTPs is added to the reaction.
- Analysis: The reaction products are analyzed by PAGE. If FNC-MP is a chain terminator, the product length will not increase after the addition of excess dNTPs.[\[6\]](#)

## Favipiravir Triphosphate (T-705 RTP) in Viral RNA Synthesis

Favipiravir (T-705) is a broad-spectrum antiviral agent primarily effective against RNA viruses.[\[7\]](#)[\[8\]](#)[\[9\]](#) Its active form, Favipiravir ribofuranosyl-5'-triphosphate (T-705 RTP), targets viral RNA-dependent RNA polymerases (RdRp).[\[8\]](#)[\[10\]](#)[\[11\]](#)

## Mechanism of Action

Favipiravir is a prodrug that is intracellularly converted to T-705 RTP.[\[8\]](#)[\[10\]](#) This active form is recognized as a purine nucleotide analog by viral RdRps and is incorporated into the nascent viral RNA strand.[\[12\]](#)[\[13\]](#) The antiviral effect of Favipiravir is believed to be twofold: it can act as a chain terminator to a certain extent, and it can also induce lethal mutagenesis by causing mutations in the viral genome upon incorporation.[\[10\]](#)



[Click to download full resolution via product page](#)

Caption: Activation of Favipiravir and its dual mechanism of action.

## Quantitative Data on Antiviral Activity

The efficacy of Favipiravir has been measured against a variety of RNA viruses, typically reported as EC50 values from cell-based assays.

| Virus Family           | Virus                   | Cell Type | EC50 (µg/mL) | Reference |
|------------------------|-------------------------|-----------|--------------|-----------|
| Orthomyxoviridae       | Influenza A (H1N1)      | MDCK      | 0.03-0.47    | [14]      |
| Influenza B            | MDCK                    | 0.04-0.39 | [14]         |           |
| Avian Influenza (H5N1) | MDCK                    | 0.1-0.5   | [14]         |           |
| Arenaviridae           | Lassa Virus             | Vero      | 6.6-13       | [15]      |
| Bunyaviridae           | Rift Valley Fever Virus | Vero      | 0.5-2.0      | [15]      |
| Flaviviridae           | Yellow Fever Virus      | Vero      | 1.0-3.5      | [15]      |
| Filoviridae            | Ebola Virus             | Vero      | 10           | [15]      |

## Experimental Protocols

This is a standard method to determine the antiviral activity of a compound in cell culture.

- Cell Seeding: A monolayer of susceptible cells (e.g., MDCK for influenza) is grown in well plates.
- Virus Infection: The cells are infected with a known amount of virus for a short period.
- Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the antiviral compound.
- Incubation: The plates are incubated for several days to allow for plaque formation.

- Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques (zones of cell death) are counted.
- Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

## Conclusion

While both Azvudine triphosphate and Favipiravir triphosphate can be referred to as "**FNC-TP**" in certain contexts and both act as nucleotide analog inhibitors, they have distinct primary targets and mechanisms. Azvudine's **FNC-TP** is a potent chain terminator of viral DNA synthesis, making it a key therapeutic agent against retroviruses like HIV. Favipiravir's T-705 RTP primarily targets viral RNA polymerases, leading to inhibition of RNA synthesis through a combination of chain termination and lethal mutagenesis, demonstrating broad-spectrum activity against various RNA viruses. For researchers and drug development professionals, understanding these distinctions is crucial for the targeted application and development of these important antiviral compounds.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'- $\beta$ -fluoro-4'-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'- $\beta$ -fluoro-4'-azidocytidine or azvudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- 7. [Favipiravir, a new concept of antiviral drug against influenza viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 9. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses | STERIS HEALTHCARE PVT LTD - Vadodara [sterispharma.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Azvudine Triphosphate (FNC-TP) as a Chain Terminator in Viral DNA Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10861875#fnc-tp-as-a-chain-terminator-in-viral-dna-synthesis>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)